![molecular formula C13H12ClFN4OS B2602473 1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097892-56-1](/img/structure/B2602473.png)
1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Description
1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as CFP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. CFP is a piperazine derivative that possesses a thiadiazole ring and a benzoyl group, making it a unique chemical structure with potential therapeutic properties.
Scientific Research Applications
Molecular Structure and Synthesis
The synthesis and structural characterization of derivatives closely related to 1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have been a focal point of research. For instance, compounds with similar molecular structures but different intermolecular interactions have been reported, demonstrating the significance of halogen substitutions on the benzoyl and thiadiazole units in influencing hydrogen bonding and molecular architecture (Mahesha et al., 2019). Such studies provide insights into how minor changes in molecular structure can affect the overall properties and potential applications of these compounds.
Biological Activities and Applications
Research on derivatives of this compound has also extended into their biological activities, including antimicrobial and antifungal properties. The synthesis of novel compounds containing thiadiazole and piperazine moieties has been explored, with some showing promising antibacterial and antimycobacterial activities. This is exemplified in studies where novel fluoro-substituted benzothiazolo imidazole compounds demonstrated significant antimicrobial potential (Sathe et al., 2011). Another study reported the synthesis of sparfloxacin derivatives, a class of N-substituted piperazinyl quinolones, which displayed moderate activity against Gram-positive bacteria and were assessed for their antimycobacterial properties as well (Gurunani et al., 2022).
Molecular Modeling and Drug Design
The development of new derivatives of this compound for potential therapeutic applications involves molecular modeling to study their interaction with biological targets. For instance, thiadiazole piperazine urea derivatives have been designed and synthesized as potential inhibitors for human fatty acid amide hydrolase (hFAAH), with some showing effective inhibition. Molecular docking studies help in understanding the binding interactions of these compounds with key amino acid residues in the target protein, guiding the design of more potent and selective inhibitors (Maz et al., 2022).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4OS/c14-11-7-9(15)1-2-10(11)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFYCADRHNRNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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